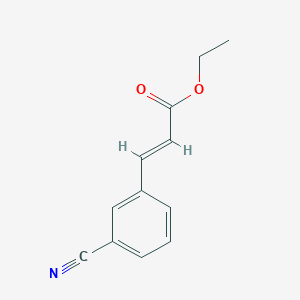

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOZJMCISWKHW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Routes to Ethyl 2e 3 3 Cyanophenyl 2 Propenoate and Analogs

Established Synthetic Strategies for Cinnamate (B1238496) Esters

The construction of the core cinnamate structure is achievable through several reliable synthetic routes. These methods are widely applicable to a range of substituted benzaldehydes and activated methylene (B1212753) compounds, providing access to a diverse library of cinnamate esters.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamate esters and their analogs. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the context of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate synthesis, this typically involves the reaction of 3-cyanobenzaldehyde (B1676564) with an active methylene compound like ethyl cyanoacetate.

The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.orgrepec.orgresearchgate.net The use of piperidine as a catalyst for the condensation of aromatic aldehydes is a well-established practice. tandfonline.commdpi.com The reaction mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the desired α,β-unsaturated product.

A modification of this reaction, the Knoevenagel-Doebner modification, utilizes pyridine (B92270) as a solvent and malonic acid as the active methylene compound, which often leads to concomitant decarboxylation. wikipedia.org

Reaction Scheme: Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Cyanobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl (2E)-2-cyano-3-(3-cyanophenyl)propenoate |

This table illustrates a typical Knoevenagel condensation for a related analog.

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgnih.gov This reaction produces a densely functionalized allylic alcohol. wikipedia.org While not a direct route to Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, the MBH reaction provides a pathway to highly functionalized precursors that can be further transformed into the target molecule or its analogs.

The reaction involves the addition of a nucleophilic catalyst to an activated alkene, forming a zwitterionic intermediate. princeton.edu This intermediate then adds to an aldehyde, and subsequent proton transfer and elimination of the catalyst yield the final product. princeton.edu The reaction is known to be slow, but various strategies, such as the use of specific catalysts or high pressure, can enhance the reaction rate. princeton.edu

The scope of the MBH reaction is broad, tolerating a wide range of activated alkenes and electrophiles. princeton.edursc.org For example, the reaction can be performed with various aromatic aldehydes, and the resulting allylic alcohols can be converted to other functional groups, such as acetates, which can then undergo further nucleophilic substitution. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of cinnamate precursors.

The Heck reaction , for instance, could in principle be used to couple an aryl halide (e.g., 3-bromobenzonitrile) with ethyl acrylate (B77674) to form the cinnamate backbone directly. However, the direct synthesis of cinnamic acid esters via Heck coupling is a common application.

The Suzuki reaction offers another versatile approach. This reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of a precursor to Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, 3-cyanophenylboronic acid could be coupled with a suitable vinyl partner. The reaction is widely used for synthesizing styrenes and substituted biphenyls and is known for its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

Illustrative Suzuki Coupling Scheme

| Organoboron Compound | Organohalide/Triflate | Catalyst | Product |

| 3-Cyanophenylboronic acid | Ethyl 3-bromoacrylate | Pd(PPh₃)₄ | Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate |

This table provides a hypothetical example of a Suzuki coupling to form the target compound.

Functional Group Transformations in Synthetic Pathways

Similarly, the ester functionality can be introduced through various methods. One common approach is the Fischer esterification of the corresponding carboxylic acid, 3-cyanocinnamic acid, with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. sapub.orgresearchgate.netnsf.gov This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. apsu.edu

Other esterification methods include the reaction of an acid chloride with an alcohol or the use of coupling agents to facilitate the reaction between a carboxylic acid and an alcohol. apsu.edu The choice of method depends on the specific substrate and the desired reaction conditions.

Catalytic Approaches in Ester Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of esters, including Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate. Various catalysts can be employed to promote the esterification reaction, often under milder conditions and with higher yields.

Inorganic solid acids, for example, can be used as catalysts for the esterification of cinnamic acid with ethanol. gychbjb.com Additionally, enzymatic methods using lipases offer a green and selective alternative for the synthesis of cinnamate esters. researchgate.netresearchgate.net These biocatalytic approaches can often be performed under mild conditions and can exhibit high chemo- and regioselectivity.

Sonochemical methods, which utilize ultrasound irradiation, have also been shown to be effective in synthesizing ethyl cinnamate with high yields in shorter reaction times compared to classical methods. kemdikbud.go.id

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and environmentally benign alternatives to traditional metal-based catalysts. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can be used to facilitate a variety of transformations, including the synthesis of esters. nih.gov

In the context of cinnamate ester synthesis, NHCs can catalyze the conversion of α,β-unsaturated aldehydes to esters. The proposed mechanism involves the reaction of the NHC with the aldehyde to form a Breslow intermediate, which is in equilibrium with its homoenolate form. nih.gov This intermediate can then react with an alcohol to generate the ester product. This methodology has been shown to be effective for a wide range of substrates, providing good yields under mild conditions. nih.gov

Transition Metal-Catalyzed Processes

The construction of the carbon-carbon double bond in cinnamate esters, including Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. Among the most powerful and widely utilized methods are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling, both of which typically employ palladium catalysts. wikipedia.orglibretexts.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgmdpi.com For the synthesis of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, this would entail the reaction between 3-halobenzonitrile (e.g., 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile) and ethyl acrylate. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. chem-station.com This reaction is noted for its high functional group tolerance and typically results in the formation of the trans (E) isomer with high selectivity. organic-chemistry.org

The Suzuki-Miyaura coupling provides another robust route, coupling an organoboron species (such as a boronic acid or ester) with an organic halide or triflate. mdpi.comrsc.org To form the target compound, this reaction could involve the coupling of 3-cyanophenylboronic acid with a suitable vinyl partner like ethyl propiolate or ethyl 2-bromoacrylate. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the organoboron compound (activated by a base), and finally, reductive elimination to form the new carbon-carbon bond. libretexts.org The Suzuki coupling is renowned for its mild reaction conditions and the low toxicity of its boron-containing reagents. libretexts.orgrsc.org

Various palladium sources, ligands, and bases can be employed to optimize these reactions, tailoring the conditions to specific substrates to maximize yield and selectivity.

| Reaction Type | Aryl/Vinyl Partner 1 | Aryl/Vinyl Partner 2 | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|---|

| Heck Reaction | 3-Bromobenzonitrile | Ethyl acrylate | Pd(OAc)2 with PPh3 ligand | Et3N or K2CO3 | DMF, Acetonitrile (B52724), or Toluene | 80-140 °C |

| Heck Reaction | 3-Iodobenzonitrile | Ethyl acrylate | PdCl2 or Pd(PPh3)4 | NaOAc or Et3N | DMF or NMP | 60-120 °C |

| Suzuki Coupling | 3-Cyanophenylboronic acid | Ethyl 2-bromoacrylate | Pd(PPh3)4 | Na2CO3 or K3PO4 | Toluene/H2O or Dioxane/H2O | Room Temp. to 100 °C |

| Suzuki Coupling | 3-Bromobenzonitrile | (E)-2-(Ethoxycarbonyl)vinylboronic acid | PdCl2(dppf) | K2CO3 | DME or THF | 80-100 °C |

Enantioselective and Stereoselective Synthetic Pathways

Achieving control over stereochemistry is a paramount goal in modern organic synthesis. For cinnamate esters and their derivatives, enantioselective and stereoselective pathways are crucial for accessing optically active compounds that may have applications in pharmaceuticals and materials science.

A notable strategy for achieving high enantioselectivity involves photochemical reactions. For instance, the enantioselective [2+2] cycloaddition of simple cinnamate esters has been reported, utilizing a cocatalytic system that combines a chiral Lewis acid with an iridium-based photocatalyst. acs.orgkaist.ac.kr In this process, the chiral Lewis acid accelerates the transfer of triplet energy from the excited photocatalyst to the cinnamate ester substrate. acs.org This method allows for the controlled assembly of cyclobutane (B1203170) structures, which are valuable synthetic intermediates, with high levels of enantioselectivity. acs.orgkaist.ac.krdatapdf.com While this example produces a cycloadduct rather than the cinnamate itself, it illustrates a sophisticated method for controlling the stereochemical outcome of reactions involving the cinnamate scaffold.

Other approaches focus on diastereoselective reactions, where a new stereocenter is introduced with a specific orientation relative to an existing one. The synthesis of functionally complex cinnamates can be achieved through methods like the rhodium-mediated 1,4-addition to Morita–Baylis–Hillman adducts, which can serve as precursors to stereochemically defined cyclopentenones. researchgate.net Furthermore, catalytic enantioselective Mukaiyama-Michael additions to α,β-unsaturated compounds provide access to a wide array of highly functionalized chiral molecules that can be converted into chiral esters. nih.gov These methods underscore the diverse strategies available for installing chirality in molecules related to or derived from cinnamate esters.

Enzymatic Resolution Techniques (e.g., Lipase-Catalyzed N-Acylation)

Chemo-enzymatic methods offer a powerful strategy for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) is a widely used technique that relies on the ability of enzymes, particularly hydrolases like lipases, to selectively react with one enantiomer of a racemic mixture at a much higher rate than the other. almacgroup.comnih.gov This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting, unreacted enantiomer.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly versatile biocatalysts that function efficiently in both aqueous and organic media, require no cofactors, and exhibit high regio- and enantioselectivity. almacgroup.comnih.gov In the context of resolving chiral molecules related to cinnamate esters, lipases can be used in several ways, including hydrolysis, esterification, or transesterification. scispace.comnih.gov

A specific application relevant to producing chiral amides is lipase-catalyzed N-acylation. This process can be applied to the kinetic resolution of a racemic amine or amino alcohol. In this scenario, the lipase (B570770) selectively catalyzes the acylation of the amine group of one enantiomer using an acyl donor, such as a cinnamate ester. For example, a racemic amino alcohol can be reacted with Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate in the presence of a lipase like Candida antarctica Lipase B (CALB), a commonly used and highly effective biocatalyst. The enzyme would preferentially catalyze the formation of an N-acyl bond with one enantiomer of the amino alcohol, yielding an enantioenriched amide product. The unreacted enantiomer of the amino alcohol can then be separated from the acylated product. This method provides access to both enantiomers—one as the original substrate and the other as the acylated product—in high enantiomeric purity. nih.gov

| Substrate Type | Reaction | Enzyme (Lipase) | Acyl Donor / Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Racemic 3-aryl alkanoic esters | Hydrolysis | Alcaligenes spp. Lipase | Phosphate buffer/Toluene | (S)-Acid (97% ee) and unreacted (R)-Ester (98% ee) | almacgroup.com |

| Racemic aryltrimethylsilyl chiral alcohols | Transesterification | Pseudomonas fluorescens Lipase (AK) | Vinyl acetate (B1210297) / Hexane | (S)-Alcohol (>99% ee) and (R)-Acetylated product (>99% ee) | nih.gov |

| Racemic Morita-Baylis-Hillman acetates | Hydrolysis | Pseudomonas cepacia Lipase (PCL) | Phosphate buffer/THF | Resolved alcohol and unreacted acetate with high selectivity (E > 50) | scispace.com |

| Racemic 3-phenylisoserine ethyl ester | Hydrolysis | Burkholderia cepacia Lipase (PS IM) | Diisopropyl ether / Buffer | High enantioselectivity (E > 200) at ~50% conversion | nih.gov |

Green Chemistry Principles in the Synthesis of Cinnamate Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of cinnamate esters has been a fertile ground for the application of these principles, focusing on alternative energy sources, greener solvents, and solvent-free conditions.

One of the most impactful green technologies is the use of microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance selectivity. researchgate.netajgreenchem.com For example, the Horner-Wadsworth-Emmons (HWE) reaction to produce various ethyl cinnamates has been performed under microwave irradiation in ethanol, with reaction times as short as 20 minutes. nih.govrsc.orgacs.org Similarly, Fischer esterification to produce methyl cinnamate, which conventionally takes hours, can be completed in just two minutes under microwave heating, leading to excellent yields. nsf.gov

Another key green strategy is the reduction or elimination of volatile organic solvents. Solvent-free synthesis is an ideal approach that minimizes waste and environmental impact. ajgreenchem.com Lipase-catalyzed enzymatic reactions are particularly well-suited for solvent-free conditions. The synthesis of various cinnamate esters via enzymatic esterification has been successfully demonstrated in solvent-free systems using an enzymatic membrane reactor, which allows for continuous production. ugal.roresearchgate.netresearchgate.net

When solvents are necessary, the focus shifts to using environmentally benign solvents . For instance, in the synthesis of (E)-cinnamate derivatives via Steglich esterification, acetonitrile has been used as a greener alternative to traditional chlorinated solvents like dichloromethane. Furthermore, aqueous conditions have been developed for reactions like the HWE synthesis of methyl cinnamate esters, further reducing the reliance on organic solvents. nsf.gov These approaches collectively contribute to making the synthesis of cinnamate esters more sustainable and environmentally responsible.

| Green Principle | Synthetic Method | Specific Example | Advantage | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Horner-Wadsworth-Emmons | Synthesis of ethyl cinnamates using K2CO3 in ethanol | Reaction time reduced to 20 minutes. | nih.govacs.org |

| Alternative Energy Source | Fischer Esterification | Synthesis of methyl cinnamate using H2SO4 or pTSA | Reaction time reduced from 60 min to 2 min with high yield. | nsf.gov |

| Solvent-Free Conditions | Enzymatic Esterification | Continuous synthesis of butyl cinnamate with Lipozyme TL IM | Eliminates solvent waste; allows for continuous processing. | ugal.roresearchgate.net |

| Use of Greener Solvents | Horner-Wadsworth-Emmons | Synthesis of methyl cinnamate esters | Reaction performed in water, avoiding organic solvents. | nsf.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2e 3 3 Cyanophenyl 2 Propenoate

Nucleophilic and Electrophilic Transformations of the Ester Functionality

The ester group in Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is a key site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the ethyl ester into other functional groups, such as carboxylic acids or different esters.

Ester Hydrolysis Mechanisms (Acid-Catalyzed, Base-Promoted)

Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. This process can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the ester is heated with an excess of water. libretexts.orglibretexts.org The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products: (2E)-3-(3-cyanophenyl)-2-propenoic acid and ethanol (B145695). chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This method typically involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. libretexts.orgnih.gov The products are ethanol and the sodium salt of the carboxylic acid, sodium (2E)-3-(3-cyanophenyl)-2-propenoate. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org Base-promoted hydrolysis is generally preferred for its irreversibility and typically faster reaction rates. chemguide.co.uk

| Condition | Reagents | Products | Key Features |

|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O, Heat | (2E)-3-(3-cyanophenyl)-2-propenoic acid, Ethanol | Reversible reaction. chemguide.co.uk |

| Base-Promoted | NaOH(aq), Heat | Sodium (2E)-3-(3-cyanophenyl)-2-propenoate, Ethanol | Irreversible reaction. libretexts.org |

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by either an acid or a base. For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, this allows for the synthesis of a variety of other esters by reacting it with different alcohols in the presence of a catalyst.

For example, reacting Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield Methyl (2E)-3-(3-cyanophenyl)-2-propenoate and ethanol. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium. mdpi.com

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl (2E)-3-(3-cyanophenyl)-2-propenoate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl (2E)-3-(3-cyanophenyl)-2-propenoate |

Reactions Involving the α,β-Unsaturated System

The conjugated system in Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, consisting of the carbon-carbon double bond and the carbonyl group, is susceptible to addition reactions. The presence of the electron-withdrawing cyano and ester groups makes the double bond "electronically depleted" and thus electrophilic.

Transfer Hydrogenation of Electronically Depleted Olefins

Transfer hydrogenation is a method for adding hydrogen to a molecule using a hydrogen donor molecule in the presence of a catalyst, avoiding the need for gaseous hydrogen. For an electronically depleted olefin like Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, this reaction selectively reduces the carbon-carbon double bond to a single bond, yielding Ethyl 3-(3-cyanophenyl)propanoate.

Common hydrogen donors for this process include isopropanol, formic acid, or ammonium (B1175870) formate, and it is often catalyzed by transition metal complexes, such as those of zirconium. rsc.org For instance, zirconium-based metal-organic frameworks have been shown to be effective catalysts for the transfer hydrogenation of similar esters. rsc.org

Michael Addition Reactions

The electron-deficient β-carbon of the α,β-unsaturated system is a prime target for nucleophilic attack in a reaction known as the Michael addition or conjugate addition. A wide range of nucleophiles, known as Michael donors, can be added to Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate. These include enolates, amines, thiols, and other organometallic reagents. The reaction is typically carried out in the presence of a base. This reaction is significant for forming new carbon-carbon and carbon-heteroatom bonds.

| Michael Donor (Nucleophile) | General Product Structure |

|---|---|

| Diethyl malonate | Ethyl 2-cyano-3-(3-cyanophenyl)-1,1-diethyl propanedicarboxylate |

| Thiophenol | Ethyl 2-cyano-3-(3-cyanophenyl)-3-(phenylthio)propanoate |

| Aniline | Ethyl 3-(phenylamino)-3-(3-cyanophenyl)propanoate |

Reactions of the Cyano Group

The cyano (nitrile) group on the phenyl ring can also undergo various transformations, further increasing the synthetic utility of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically requiring heat. libretexts.org This would convert the 3-cyano group into a 3-carboxy group, yielding Ethyl (2E)-3-(3-carboxyphenyl)-2-propenoate.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. This reaction would produce Ethyl (2E)-3-(3-(aminomethyl)phenyl)-2-propenoate. It is important to note that these strong reducing conditions may also reduce the ester and the double bond. Selective reduction can be challenging.

Cascade and Multi-Component Reactions

There is no documented evidence of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate being utilized as a substrate in cascade or multi-component reactions. Such reactions, which allow for the construction of complex molecular architectures in a single synthetic operation, are a cornerstone of modern organic synthesis. The potential of this compound to engage in such transformations remains an open question for the chemical research community.

Catalytic Conversions and Functionalizations (e.g., C-H Activation)

Similarly, the literature is silent on the subject of catalytic conversions and functionalizations involving Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate. Advanced synthetic methods like C-H activation, which enable the direct functionalization of otherwise inert carbon-hydrogen bonds, have not been reported for this compound. The amenability of the aromatic and vinylic C-H bonds within the molecule to catalytic functionalization is yet to be explored.

Mechanistic Elucidation of Novel Reactions

Given the absence of reported novel reactions involving Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, there have been no associated mechanistic elucidations. The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. Future research into the reactivity of this compound could unveil novel reaction pathways and provide valuable mechanistic insights.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2e 3 3 Cyanophenyl 2 Propenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton and carbon-13 chemical shifts, coupling constants, and advanced two-dimensional experiments, a comprehensive structural picture of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate provides crucial information about the number, environment, and connectivity of protons in the molecule. The trans-configuration of the double bond in the propenoate moiety is confirmed by the large coupling constant (typically around 15.5–16.0 Hz) observed between the α and β vinyl protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂ | ~4.2 | Quartet | ~7.1 |

| Vinylic α-H | ~6.5 | Doublet | ~16.0 |

| Vinylic β-H | ~7.6 | Doublet | ~16.0 |

| Aromatic-H | ~7.5-7.8 | Multiplet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbons are indicative of their electronic environment. Key resonances include the nitrile carbon, the ester carbonyl carbon, and the carbons of the aromatic ring and the ethyl group.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~61 |

| Nitrile (C≡N) | ~118 |

| Aromatic C-CN | ~113 |

| Vinylic α-C | ~120 |

| Aromatic CH | ~130-134 |

| Vinylic β-C | ~142 |

| Aromatic C-CH | ~136 |

| Ester Carbonyl (C=O) | ~166 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further confirm the structural assignments and elucidate through-space interactions, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, confirming the connectivity within the ethyl group and the vinyl system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing definitive assignments of the carbon skeleton. NOESY experiments reveal spatial proximities between protons, which can be crucial in confirming the (E)-stereochemistry of the double bond through the observation of a cross-peak between the β-vinylic proton and the ortho-protons of the phenyl ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and offer a detailed vibrational fingerprint of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate.

The FT-IR and FT-Raman spectra exhibit characteristic absorption bands corresponding to the various functional groups. The strong, sharp band for the nitrile (C≡N) stretching vibration is a key diagnostic feature. The ester carbonyl (C=O) stretching vibration also gives rise to a strong absorption.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2900 | ~2980-2900 | Medium |

| C≡N Stretch | ~2230 | ~2230 | Strong, Sharp |

| C=O Stretch (Ester) | ~1715 | ~1715 | Strong |

| C=C Stretch (Vinylic) | ~1640 | ~1640 | Medium |

| C=C Stretch (Aromatic) | ~1600, 1480 | ~1600, 1480 | Medium |

| C-O Stretch (Ester) | ~1250, 1170 | ~1250, 1170 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, with a molecular formula of C₁₂H₁₁NO₂, the expected exact mass is 201.0790 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 156, and the subsequent loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z 128, corresponding to the 3-cyanostyrene radical cation.

| m/z | Proposed Fragment | Formula |

| 201 | Molecular Ion [M]⁺ | [C₁₂H₁₁NO₂]⁺ |

| 156 | [M - OCH₂CH₃]⁺ | [C₁₀H₆NO]⁺ |

| 128 | [M - OCH₂CH₃ - CO]⁺ | [C₉H₆N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is expected to show absorption bands corresponding to π → π* transitions within the conjugated system, which includes the phenyl ring, the propenoate double bond, and the cyano group. The extended conjugation in the molecule leads to absorption in the UV region. The primary absorption maximum (λmax) is typically observed in the range of 280-320 nm, attributable to the π → π* transition of the entire conjugated system. The position of λmax can be influenced by the solvent polarity.

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| π → π* | ~280-320 | High |

This comprehensive spectroscopic analysis, combining data from NMR, vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy, provides an unambiguous structural confirmation of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate and a deep understanding of its molecular characteristics.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate has been elucidated through single-crystal X-ray diffraction analysis. This technique provides definitive information on the compound's molecular conformation, as well as the nature of intermolecular interactions that dictate the crystal packing.

The crystallographic investigation reveals that Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate crystallizes in the monoclinic system with the space group C2/m. The asymmetric unit contains one molecule of the compound. Detailed crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 10.1449(2) |

| b (Å) | 11.6133(3) |

| c (Å) | 40.0056(9) |

| β (°) | 90 |

The solid-state structure confirms the E-configuration of the double bond within the propenoate moiety. The molecule exhibits a generally planar arrangement, which is a consequence of the extensive π-conjugation across the cyanophenyl ring and the α,β-unsaturated ester system. The dihedral angle between the cyano-substituted phenyl ring and the ester group is reported to be 179.8°, underscoring this planarity.

An interesting structural feature is the rotational disorder observed in the terminal ethyl group. This disorder was successfully modeled as two distinct conformers, each with a 50% site occupancy, oriented symmetrically about the molecular plane. This phenomenon is often indicative of low rotational energy barriers in the crystalline state.

Analysis of selected bond lengths provides further insight into the electronic structure of the molecule. Key bond distances are presented in Table 2. The lengths of the C2–C3 double bond and the C≡N triple bond are consistent with their expected values.

Table 2: Selected Bond Lengths for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate.

| Bond | Length (Å) |

|---|---|

| C1–C2 (acrylate backbone) | 1.467(3) |

| C2–C3 (double bond) | 1.341(2) |

| C≡N (cyano group) | 1.143(4) |

The crystal packing of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is primarily stabilized by a network of weak intermolecular interactions. Specifically, C–H⋯O and C–H⋯N hydrogen bonds are identified, which link adjacent molecules to form infinite chains within the crystal lattice. No Z-isomer was detected in the crystalline phase, which aligns with the expected greater thermodynamic stability of the E-configuration in substituted acrylates.

Computational Chemistry and Theoretical Studies on Ethyl 2e 3 3 Cyanophenyl 2 Propenoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry and electronic properties. nih.gov

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. ohio-state.edu For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, DFT calculations reveal a planar global minimum conformation. This planarity is largely attributed to the conjugation between the acrylate (B77674) π-system and the electron-withdrawing nature of the cyano group, which restricts rotational freedom around the C2–C3 bond. The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography for similar molecules. nih.gov

Vibrational frequency analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C (propenoate) | 1.34 | - |

| C-C (phenyl-propenoate) | 1.47 | - |

| C≡N | 1.15 | - |

| C-O (carbonyl) | 1.21 | - |

| C-O (ester) | 1.36 | - |

| O-C (ethyl) | 1.45 | - |

| C-C (ethyl) | 1.52 | - |

| C-C-C (propenoate) | - | 124.0 |

| C-C-O (carbonyl) | - | 125.0 |

| C-O-C (ester) | - | 116.0 |

Note: These values are representative and based on DFT calculations for structurally related compounds.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.netfaccts.de This analysis is crucial for understanding intramolecular interactions and charge delocalization. For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, NBO analysis reveals significant hyperconjugation effects. A key interaction is the delocalization of electron density from the lone pairs of the ester oxygen atoms to the π* antibonding orbital of the acrylate system. This interaction contributes to the stabilization of the planar geometry of the molecule. The analysis also quantifies the charge distribution, highlighting the electrophilic and nucleophilic centers within the molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. materialsciencejournal.orgsci-hub.se

For Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, the HOMO is typically localized over the phenyl ring and the propenoate moiety, while the LUMO is distributed over the cyano group and the acrylate system. nih.gov The relatively small HOMO-LUMO gap suggests good chemical reactivity and potential for various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.60 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 5.75 |

Note: These values are representative and based on DFT calculations for structurally related compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. researchgate.net

In the MEP map of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, regions of negative potential (typically colored red and yellow) are located around the electronegative atoms, such as the oxygen atoms of the ester group and the nitrogen atom of the cyano group. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, indicating sites for nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactive sites. figshare.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. Computational methods can predict the NLO properties of molecules. The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

For molecules like Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, which possess a π-conjugated system with electron-donating and electron-withdrawing groups, significant NLO properties can be anticipated. The charge transfer from the phenyl ring to the cyano and ester groups can lead to a large first-order hyperpolarizability. DFT calculations are instrumental in quantifying these properties and assessing the potential of the compound as an NLO material. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.orgmdpi.com It is widely used in drug discovery to understand how a ligand, such as Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, might interact with a biological target, typically a protein or enzyme. nih.govpreprints.org

Molecular docking simulations can identify the binding mode and affinity of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results of molecular docking studies can provide valuable insights into the potential biological activity of the compound and guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying key physicochemical properties, known as molecular descriptors, that influence a molecule's activity, QSAR models can predict the efficacy of new, unsynthesized compounds. nih.gov This approach is instrumental in drug discovery for optimizing lead compounds and prioritizing synthetic efforts. nih.gov

While specific QSAR models for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate are not extensively documented in publicly available literature, a wealth of research on analogous cinnamic acid esters and ethyl cinnamate (B1238496) derivatives provides a strong basis for understanding its potential structure-activity relationships. nih.govnih.govnih.gov These studies consistently show that the nature and position of substituents on the phenyl ring are critical determinants of biological activity.

Research into a series of ethyl cinnamate derivatives has shed light on the structural requirements for acaricidal activity against Psoroptes cuniculi. nih.gov Structure-activity relationship (SAR) analyses from these studies revealed that the electronic properties of the substituent on the benzene (B151609) ring play a significant role. nih.gov Specifically, the presence of strong electron-withdrawing groups, such as a nitro group (-NO2) at the ortho or meta position, was found to significantly enhance acaricidal effects. nih.gov Conversely, the introduction of electron-donating or halogen groups like hydroxy, methoxy, bromo, or chloro led to a reduction in activity. nih.gov

This finding is highly relevant for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, which features a cyano (-CN) group at the meta-position. The cyano group is a potent electron-withdrawing group, suggesting that this compound would likely exhibit significant biological activity in systems where such electronic properties are favorable. Studies on other cinnamic acid derivatives have also shown that electron-withdrawing substituents on the phenyl ring enhance antifungal activity. nih.gov

The table below presents data from a study on ethyl cinnamate derivatives, illustrating the impact of different substituents on acaricidal potency, which serves as a predictive model for the activity of related compounds. nih.gov

| Compound Name | Substituent on Phenyl Ring | Position | Median Lethal Concentration (LC50) in µg/mL |

|---|---|---|---|

| Ethyl (2E)-3-(2-nitrophenyl)-2-propenoate | -NO2 | ortho | 89.3 |

| Ethyl (2E)-3-(3-nitrophenyl)-2-propenoate | -NO2 | meta | 119.0 |

| Ethyl (2E)-3-(4-hydroxyphenyl)-2-propenoate | -OH | para | > 1000 |

| Ethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | -OCH3 | para | > 1000 |

| Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | -Cl | para | > 1000 |

| Ethyl (2E)-3-(4-bromophenyl)-2-propenoate | -Br | para | > 1000 |

| Ivermectin (Reference Drug) | N/A | N/A | 247.4 |

In developing QSAR models for classes of compounds like cinnamate esters, various molecular descriptors are typically employed. These can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). The established importance of electron-withdrawing groups suggests that descriptors related to electron density would be critical in any QSAR model for this class. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial factor in determining how a compound interacts with biological membranes and reaches its target. nih.gov

Steric Descriptors: These parameters describe the size and shape of the molecule, including molecular weight, volume, and Verloop's sterimol parameters. They are vital for understanding how a molecule fits into a receptor's binding site. nih.gov

Comprehensive QSAR studies on cinnamate ester analogues against leishmanial and trypanosomal parasites have successfully used genetic algorithms (GA) and multiple linear regression (MLR) to build predictive models. nih.gov These models help to quantitatively understand the structure-activity relationships and can guide the rational design of more potent therapeutic agents. nih.gov The insights from such studies on related structures provide a valuable framework for the future computational analysis and potential optimization of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate as a biologically active agent.

Materials Science and Engineering Applications of Ethyl 2e 3 3 Cyanophenyl 2 Propenoate

Precursors for Organic-Inorganic Hybrid Materials Synthesis

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate can serve as a valuable organic precursor in the synthesis of such materials, typically through sol-gel processes. The ester and cyano functional groups can interact with inorganic precursors, such as metal alkoxides (e.g., tetraethoxysilane - TEOS), to form a covalently linked or intimately mixed network.

The synthesis of these hybrid materials often involves the hydrolysis and condensation of the inorganic precursor in the presence of the organic molecule. The functional groups on the Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate can influence the kinetics of the sol-gel reaction and the final structure of the hybrid material. For instance, the cyano and carbonyl groups can participate in hydrogen bonding with the hydroxyl groups of the forming inorganic network, leading to a homogeneous dispersion of the organic component.

While specific studies on the use of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate in this context are not extensively documented, the principles of sol-gel chemistry with other functionalized organic molecules suggest its potential. The incorporation of this compound could impart improved thermal stability, mechanical properties, and specific functionalities, such as nonlinear optical activity, to the resulting hybrid material. The general approach for synthesizing such a hybrid material is outlined below.

Table 1: General Synthesis Steps for Organic-Inorganic Hybrid Materials

| Step | Description |

| 1. Sol Formation | The inorganic precursor (e.g., TEOS) is hydrolyzed in the presence of a solvent, water, and a catalyst (acid or base). Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is dissolved in the same or a compatible solvent. |

| 2. Mixing | The solution containing the organic precursor is added to the hydrolyzed inorganic sol. |

| 3. Gelation | The mixture undergoes condensation reactions, leading to the formation of a three-dimensional network, trapping the organic molecules within the inorganic matrix. This process can take from minutes to days. |

| 4. Aging | The gel is aged to allow for further strengthening of the network through continued condensation reactions and structural relaxation. |

| 5. Drying | The solvent is removed from the gel network to obtain the final solid hybrid material. The drying method (e.g., conventional heating, supercritical drying) significantly affects the porosity and final properties of the material. |

Polymer Chemistry: Monomer in Polymerization Reactions

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate can act as a monomer in various polymerization reactions, particularly in copolymerization with other vinyl monomers. The presence of the electron-withdrawing cyano and ester groups on the same carbon atom of the double bond influences its reactivity. While it may exhibit low reactivity in radical homopolymerization, it can readily copolymerize with electron-rich monomers.

The incorporation of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate into polymer chains can significantly enhance the thermal stability and mechanical properties of the resulting materials. The rigid phenyl ring and the polar cyano group contribute to a higher glass transition temperature (Tg) and improved thermal decomposition resistance.

Research on copolymers of vinyl acetate (B1210297) with various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has demonstrated their enhanced thermal stability. chemrxiv.org The thermal decomposition of these copolymers typically occurs in multiple steps, with initial degradation at higher temperatures compared to the homopolymer of vinyl acetate. The presence of the aromatic and cyano moieties contributes to the formation of a more stable char residue at elevated temperatures.

Table 2: Thermal Properties of Copolymers of Vinyl Acetate with Ring-Substituted Ethyl 2-cyano-3-phenyl-2-propenoates chemrxiv.org

| Copolymer Composition (mol% of propenoate) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) | Residue at 500°C (wt%) |

| Poly(vinyl acetate) | 35-40 | ~200 | < 5 |

| Copolymer with 2-methylphenyl-propenoate | Not reported | 200-500 | 13-16 |

| Copolymer with 4-isopropylphenyl-propenoate | Not reported | 200-500 | 13-16 |

Note: Data for copolymers of vinyl acetate with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates are presented as a representative example of the expected thermal behavior.

Role in the Development of Functional Organic Materials

The unique electronic and structural features of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate make it a promising candidate for the development of functional organic materials. The combination of an electron-withdrawing cyano group and a conjugated π-system (phenyl ring and propenoate double bond) can give rise to interesting optical and electronic properties.

Molecules containing cyanophenyl groups are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as frequency doubling and optical switching. rsc.org The intramolecular charge transfer from the phenyl ring to the cyano group, facilitated by the conjugated system, is a key factor for second-order NLO activity. While specific NLO data for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is not available, its molecular structure is analogous to other known NLO chromophores.

Furthermore, the cyano group is a common functionality in materials used for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org It can act as an electron-accepting moiety, facilitating charge separation and transport. Polymers incorporating the cyanophenyl-propenoate unit could therefore be explored for their potential as active materials in such devices. The processability of these materials into thin films is another advantage for their application in electronic devices.

Table 3: Potential Functional Properties and Applications

| Property | Underlying Molecular Feature | Potential Application |

| Nonlinear Optics | Conjugated π-system with an electron-withdrawing cyano group, leading to a large molecular hyperpolarizability. | Frequency conversion, optical switching, electro-optic modulation. |

| Electron Transport | The electron-deficient nature of the cyanophenyl group can facilitate the transport of electrons. | Active layers in organic field-effect transistors (OFETs) and organic solar cells (OSCs). |

| Luminescence | The conjugated system can be designed to exhibit fluorescence or phosphorescence. | Emissive layers in organic light-emitting diodes (OLEDs). |

Biological Activities and Molecular Mechanisms in Vitro Research

In Vitro Antimicrobial Activity Studies

General statements suggest that Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate possesses antimicrobial properties, but specific quantitative data from dedicated studies are not available in the search results.

Antibacterial Efficacy (in vitro)

In vitro tests have indicated that Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate exhibits activity against both Gram-positive and Gram-negative bacteria. However, specific Minimum Inhibitory Concentration (MIC) values against particular bacterial strains are not detailed in the available literature, preventing a quantitative assessment of its antibacterial efficacy.

Antifungal Efficacy (in vitro)

While the broader class of propenoate derivatives has been investigated for antifungal properties, specific studies detailing the in vitro antifungal efficacy of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, including data against specific fungal species, were not found in the search results.

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane, Cell Wall Interactions)

The precise mechanism of antimicrobial action for this specific compound has not been elucidated. Generally, compounds with similar structures may act by disrupting the integrity of the bacterial cell wall or cell membrane, or by interfering with essential intracellular processes. For example, the electrophilic nature of the cyano group could potentially allow for interaction with nucleophilic sites on key bacterial enzymes or proteins, leading to inhibition of microbial growth. However, without specific research on Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, this remains speculative.

In Vitro Antiproliferative and Cytotoxic Activities against Human Cell Lines

Research has suggested that Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate exhibits antiproliferative and cytotoxic effects against certain human cancer cell lines. Studies have indicated its potential to inhibit the growth of breast cancer cells, possibly through the induction of apoptosis via mitochondrial pathways. However, specific IC50 values, the concentrations required to inhibit the growth of 50% of cells, for different cell lines are not provided in the search results, which precludes a detailed quantitative analysis.

Table 1: Summary of In Vitro Antiproliferative Activity

| Cell Line | Activity | Mechanism of Action | Specific Data (e.g., IC50) |

|---|

Enzyme Inhibition Profiling (e.g., Lipoxygenase Inhibition)

The ability of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate to act as an enzyme inhibitor has been proposed as a potential mechanism for its biological activity. The compound's structure suggests it could interact with various enzymes involved in metabolic or signaling pathways. However, specific profiling against a panel of enzymes, including detailed data on lipoxygenase inhibition such as IC50 values, is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Lack of Publicly Available Research on Metal Chelation Properties of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate in Biological Contexts

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the metal chelation activities of the compound Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate within a biological context have been identified. Therefore, the generation of an article section on "" with a subsection on "Metal Chelation Studies in Biological Contexts" is not possible at this time due to the absence of available data.

The initial investigation sought to uncover research pertaining to the interaction of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate with various metal ions in biological systems. This would typically involve studies elucidating its ability to bind to metals such as iron, copper, or zinc, which are crucial in many physiological and pathological processes. Such research would provide insights into the compound's potential mechanisms of action, including its possible role as an antioxidant or as a modulator of metalloenzymes.

While general information regarding the synthesis and other potential biological activities of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate and related cyanophenyl propenoate derivatives exists, specific data on its metal chelation properties from in vitro biological studies is not present in the public domain.

It is important to note that the absence of evidence does not equate to evidence of absence. It is possible that research on this specific topic has been conducted but not published, or is part of proprietary research. However, based on currently accessible information, a scientifically accurate and detailed account of the metal chelation studies of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate in biological contexts cannot be provided.

Future Perspectives and Emerging Research Avenues for Ethyl 2e 3 3 Cyanophenyl 2 Propenoate

Development of Advanced Synthetic Methodologies

While classic reactions like the Knoevenagel condensation provide reliable access to Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, future research will focus on developing more efficient, sustainable, and scalable synthetic protocols. wikipedia.org These advanced methodologies are crucial for making the compound and its derivatives more accessible for widespread investigation and potential commercial application.

Key areas of development include:

Green Chemistry Approaches: Moving away from traditional methods that may involve harsh conditions or hazardous solvents is a major goal. Future syntheses will likely employ greener strategies such as microwave-assisted reactions, which have already been shown to be effective for other ethyl cinnamate (B1238496) derivatives, and sonochemistry, which uses ultrasound irradiation to accelerate reactions. rsc.orgnih.govkemdikbud.go.id The use of phase-transfer catalysts like Aliquat® 336 under solvent-free microwave conditions also represents a promising green procedure. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts, such as transition metal-doped nanocrystalline MgO, offers significant advantages, including ease of separation, catalyst recyclability, and reduced waste generation. bookpi.org These catalysts can be applied to one-pot Wittig-type reactions, streamlining the synthetic process. bookpi.org

Photocatalysis and Flow Chemistry: The intersection of visible-light photocatalysis and continuous flow chemistry presents a powerful paradigm for organic synthesis. pkusz.edu.cnresearchgate.net Photocatalytic methods can enable the synthesis of α,β-unsaturated esters under mild conditions, using light as a renewable energy source. researchgate.netgoogle.com Implementing these reactions in flow reactors can enhance safety, improve reproducibility, and allow for straightforward scalability, overcoming many limitations of traditional batch processing. researchgate.netresearchgate.netnoelresearchgroup.com

Biocatalysis: The use of enzymes (biocatalysts) for organic synthesis is a rapidly growing field. Future research may explore the use of whole-cell biocatalysts or isolated enzymes for the enantioselective synthesis of chiral derivatives of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, offering unparalleled selectivity under mild, aqueous conditions. nih.govmdpi.com

Exploration of Novel Reactivity Patterns

The propenoate backbone of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is rich in functionality, offering multiple sites for chemical transformation. Future research will venture beyond established reactions to uncover and harness novel reactivity patterns, thereby expanding the synthetic utility of this scaffold.

Emerging areas of exploration include:

Asymmetric Transformations: Developing catalytic methods to control the stereochemistry of reactions involving the alkene bond is a significant goal. This could involve asymmetric hydrogenation, epoxidation, or conjugate addition reactions to create chiral building blocks for pharmaceuticals and other bioactive molecules.

Photocatalytic Isomerization and Functionalization: Visible-light photocatalysis can be used to induce E/Z isomerization of the double bond, potentially providing access to the less stable Z-isomer which may exhibit different biological or material properties. researchgate.net Furthermore, photocatalytic radical reactions could enable novel functionalization, such as the regioselective radical borylation of the α,β-unsaturated ester system, introducing new functional groups under mild conditions. acs.org

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it an excellent candidate for various cycloaddition reactions. Exploring its reactivity in [4+2], [3+2], and other cycloadditions with diverse reaction partners could lead to the rapid construction of complex heterocyclic systems, a common motif in medicinal chemistry.

Late-Stage Functionalization: Developing methods to selectively modify the aromatic ring or other parts of the molecule after the main scaffold has been constructed is a key trend in modern synthesis. This would allow for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Integration into Advanced Functional Materials Systems

The combination of a polar cyano group, a polymerizable acrylate (B77674) moiety, and a conjugated π-system makes Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate an attractive building block for advanced functional materials.

Future research is expected to focus on the following areas:

Polymer Science: The acrylate group can participate in radical polymerization to create novel polymers. The pendant 3-cyanophenyl group would impart specific properties to the polymer backbone, such as a high refractive index, specific dielectric properties, or the ability to coordinate with metal ions. These materials could find applications in optical films, dielectric layers in capacitors, or as polymer-supported catalysts.

Organic Electronics: Molecules with extended π-systems and polar groups are of interest for applications in organic electronics. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The cyano group can influence molecular packing and electronic energy levels, which are critical parameters for device performance.

Fluorescent Probes and Bioimaging: Related ethyl cinnamate derivatives have been shown to exhibit interesting photoluminescent properties, with some being explored for cell bioimaging. rsc.orgnih.gov Future work could optimize the fluorophoric properties of the Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate scaffold by modifying the aromatic ring to tune the emission wavelength, quantum yield, and Stokes shift for applications as fluorescent probes in biological systems. nih.gov

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While preliminary studies suggest that Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate and related compounds may possess anticancer and antimicrobial activities, the underlying molecular mechanisms remain largely unknown. Future research must move beyond phenotypic screening to identify specific biological targets and understand the interactions at a molecular level.

Key research avenues will include:

Target Identification and Validation: Advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP), can be employed to identify the specific protein(s) that the compound binds to within a cell.

Structural Biology: Once a target protein is identified, X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its target. This provides invaluable, atomic-level insight into the binding mode and the key interactions responsible for the biological effect.

Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing crucial data for understanding the potency of the interaction.

Cellular Pathway Analysis: Following target identification, further studies will be needed to understand how the modulation of that target by the compound affects cellular signaling pathways, leading to the observed phenotypic outcome (e.g., apoptosis in cancer cells).

Computational Design and Prediction of New Derivatives with Enhanced Properties

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can accelerate the discovery and optimization process by predicting the properties of new molecules before they are synthesized, saving significant time and resources.

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations, which have already been used to analyze the conformation of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, can be applied to predict the electronic properties (e.g., HOMO/LUMO energy levels), reactivity, and spectral characteristics of novel derivatives. This can guide the design of new functional materials with tailored optical or electronic properties.

Molecular Docking and Dynamics: If a biological target is identified (as per section 8.4), molecular docking simulations can be used to predict how new derivatives will bind to the target's active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding poses and understand the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, a QSAR model can be developed. This statistical model correlates the structural features of the molecules with their observed biological activity. A validated QSAR model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

The following table summarizes the potential future research directions for Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate.

| Research Area | Key Objectives & Methodologies | Potential Applications |

| Advanced Synthesis | Develop green, catalytic, and continuous flow methods (e.g., photocatalysis, biocatalysis). | Increased accessibility, cost reduction, sustainable manufacturing. |

| Novel Reactivity | Explore asymmetric catalysis, cycloadditions, and photocatalytic functionalization. | Creation of complex chiral molecules and novel heterocyclic systems. |

| Functional Materials | Synthesize polymers and investigate optical/electronic properties. | Organic electronics (OLEDs, OPVs), fluorescent probes, advanced polymers. |

| Biological Mechanisms | Identify protein targets (e.g., proteomics) and determine binding modes (e.g., X-ray crystallography). | Rational drug design, development of selective therapeutic agents. |

| Computational Design | Use DFT, molecular docking, and QSAR to predict properties and guide synthesis. | Accelerated discovery of derivatives with enhanced activity or material properties. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate with high stereochemical purity?

- Methodology : Utilize a Horner-Wadsworth-Emmons reaction or modified Wittig reaction with lithium enolates. For example, lithium acetylides derived from ethyl acetoacetate can react with (Z)-O-methyl-3-cyanophenylhydroxamoyl fluorides to form the α,β-unsaturated ester. Ensure anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >98% purity .

- Key Parameters : Reaction temperature (0–25°C), stoichiometric control of lithium bases, and monitoring via TLC or HPLC for stereochemical fidelity.

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate?

- NMR : Use -NMR to identify the trans () coupling between the α and β protons of the propenoate group. -NMR should resolve the nitrile carbon (~115 ppm) and ester carbonyl (~168 ppm).

- IR : Confirm the presence of C≡N stretching (~2230 cm) and ester C=O (~1710 cm) bands. Compare with IR data for structurally analogous compounds (e.g., nitrophenyl derivatives) to validate assignments .

Q. What safety protocols are essential when handling Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use P95 respirators for particulate protection during powder handling.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Avoid discharge into drains; collect waste in designated containers for incineration .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes for α,β-unsaturated esters like Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate?

- Analysis : Single-crystal X-ray diffraction (SC-XRD) can unambiguously determine the E-configuration via bond angles and torsion angles (e.g., C=C-C=O dihedral angle ~0° for planar trans geometry). Compare with computational models (DFT-optimized geometries) to validate experimental data. Discrepancies may arise from solvent polarity effects during crystallization .

- Case Study : For Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, SC-XRD confirmed the E-configuration despite conflicting NMR coupling constants in polar solvents .

Q. What mechanistic insights explain the compound’s potential bioactivity in medicinal chemistry applications?

- Hypothesis : The electron-withdrawing cyano group enhances electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues). Molecular docking studies suggest interactions with kinase ATP-binding pockets. Validate via enzyme inhibition assays (IC determination) and SAR analysis of analogs (e.g., 4-chloro or trifluoromethyl substitutions) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The LUMO energy (-1.8 to -2.2 eV) correlates with susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to refine computational models .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) for structurally similar esters?

- Root Cause : Polymorphism or solvent inclusion during crystallization. For Ethyl (2E)-3-(3-nitrophenyl)-2-propenoate, melting points vary between 74–76°C (mineral oil mull) and 136–138°C (pure crystalline form) due to differing crystal packing .

- Resolution : Standardize recrystallization solvents (e.g., ethanol/water) and heating rates during DSC analysis.

Notes

- For synthetic scale-up, optimize solvent recovery (e.g., dichloromethane vs. ethanol) to align with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。